molecular formula C18H13F5N2O2S2 B6480447 2,5-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzene-1-sulfonamide CAS No. 896678-93-6

2,5-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzene-1-sulfonamide

Cat. No. B6480447
CAS RN: 896678-93-6
M. Wt: 448.4 g/mol
InChI Key: PHSXTSLXUNZIOB-UHFFFAOYSA-N
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Description

The compound “2,5-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzene-1-sulfonamide” is an organic compound containing several functional groups including a sulfonamide, a thiazole ring, and multiple fluorine atoms. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur, could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, the thiazole ring, and the fluorine atoms. These groups are often involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. The presence of multiple fluorine atoms could make the compound relatively stable and resistant to reactions .

Scientific Research Applications

Organic Thin-Film Transistors (OTFTs)

Biological Studies

These applications highlight the versatility and potential impact of F0685-0237 across diverse scientific disciplines. Researchers can explore its properties further to unlock new discoveries and innovations. 🌟

Mechanism of Action

Target of Action

It is known that this compound is used as an n-type semiconductor for organic field-effect transistor (ofet) devices . In this context, the target would be the semiconductor layer of the OFET, where it influences the flow of electrons.

Mode of Action

F0685-0237 interacts with its target by forming a closely packed 2-dimensional columnar structure . This structure allows for efficient electron mobility, which is crucial for the functioning of n-type OFETs.

Pharmacokinetics

Instead, its electronic properties, such as electron mobility, are of primary importance .

Result of Action

The result of F0685-0237’s action in an OFET device is the creation of an effective n-channel, characterized by a high electron mobility of 0.17 cm² V⁻¹ s⁻¹ and an on/off current ratio of 10⁶ under both vacuum and ambient air operation . This leads to good n-channel OFET performance with little degradation, even after storage in ambient air for 1 year .

Action Environment

The action, efficacy, and stability of F0685-0237 are influenced by environmental factors. It has been demonstrated to be long-term air-stable , indicating that it maintains its performance even in the presence of ambient air. This is a significant advantage for its use in OFET devices, which may be exposed to air during their operation.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it’s handled. Proper safety measures should always be taken when handling chemical substances .

Future Directions

The future research directions for this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

2,5-difluoro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F5N2O2S2/c19-13-5-6-15(20)16(9-13)29(26,27)24-8-7-14-10-28-17(25-14)11-1-3-12(4-2-11)18(21,22)23/h1-6,9-10,24H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSXTSLXUNZIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F5N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

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